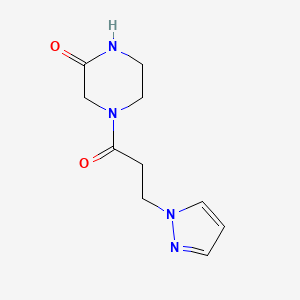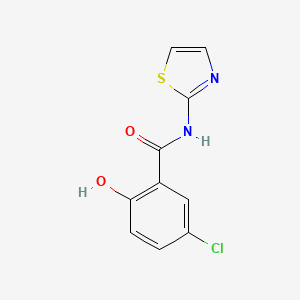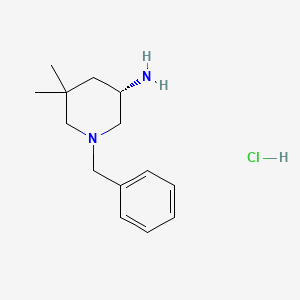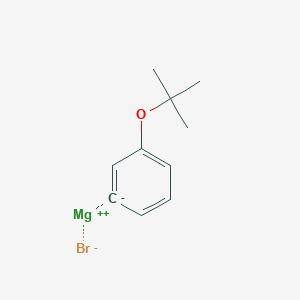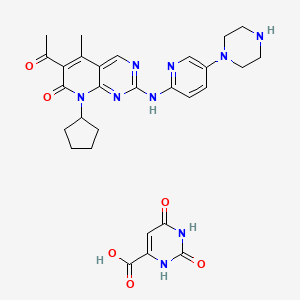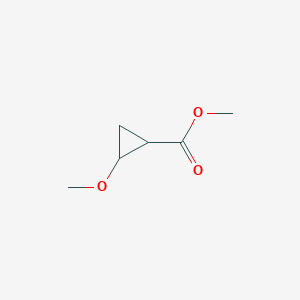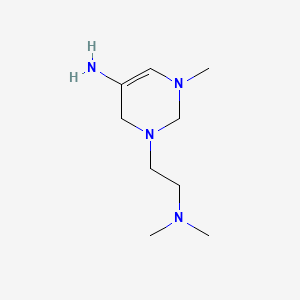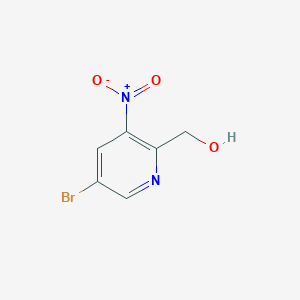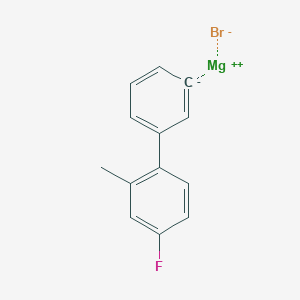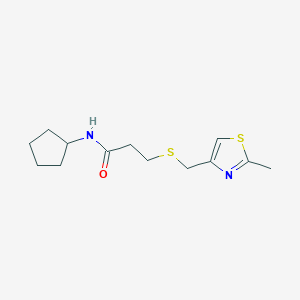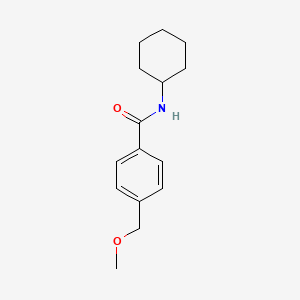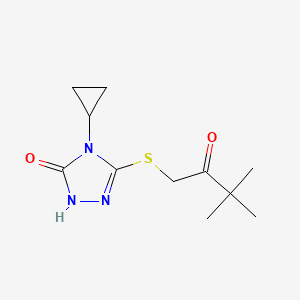
1-Methyl-3-(2-(phenylamino)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-(2-(phenylamino)ethyl)urea is an organic compound with the molecular formula C10H15N3O It is a derivative of urea, characterized by the presence of a phenylamino group attached to an ethyl chain, which is further connected to a methylated urea moiety
準備方法
Synthetic Routes and Reaction Conditions: 1-Methyl-3-(2-(phenylamino)ethyl)urea can be synthesized through several methods. One common approach involves the reaction of phenylamine (aniline) with ethyl isocyanate to form an intermediate, which is then methylated using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The raw materials, including phenylamine and ethyl isocyanate, are sourced in bulk to reduce costs.
化学反応の分析
Types of Reactions: 1-Methyl-3-(2-(phenylamino)ethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions, often employing hydrogen gas in the presence of a palladium catalyst, can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenylamino group, where halogenated reagents replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; temperatures around 25-30°C.
Reduction: Hydrogen gas, palladium catalyst; temperatures around 50-70°C.
Substitution: Halogenated reagents (e.g., bromine, chlorine); temperatures around 40-60°C.
Major Products Formed:
Oxidation: Urea derivatives with oxidized phenylamino groups.
Reduction: Amine derivatives with reduced phenylamino groups.
Substitution: Halogenated urea derivatives.
科学的研究の応用
1-Methyl-3-(2-(phenylamino)ethyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its therapeutic potential in treating certain diseases, including cancer and neurological disorders. Its derivatives are evaluated for their pharmacological properties.
Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 1-Methyl-3-(2-(phenylamino)ethyl)urea involves its interaction with molecular targets, such as enzymes and receptors. The phenylamino group can form hydrogen bonds and hydrophobic interactions with active sites, modulating the activity of target proteins. The compound may also influence signaling pathways by altering the conformation of key molecules, leading to downstream effects on cellular processes.
類似化合物との比較
1-Methyl-3-(2-(phenylamino)ethyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea moiety.
1-Methyl-3-(2-(phenylamino)ethyl)guanidine: Contains a guanidine group instead of the urea moiety.
1-Methyl-3-(2-(phenylamino)ethyl)carbamate: Features a carbamate group in place of the urea moiety.
Uniqueness: 1-Methyl-3-(2-(phenylamino)ethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the phenylamino and methylated urea groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
特性
分子式 |
C10H15N3O |
|---|---|
分子量 |
193.25 g/mol |
IUPAC名 |
1-(2-anilinoethyl)-3-methylurea |
InChI |
InChI=1S/C10H15N3O/c1-11-10(14)13-8-7-12-9-5-3-2-4-6-9/h2-6,12H,7-8H2,1H3,(H2,11,13,14) |
InChIキー |
FDYUBEBTRLNSGI-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)NCCNC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



